molecular formula C18H18O4 B569124 rac Enterolactone-d6 CAS No. 104411-11-2

rac Enterolactone-d6

Katalognummer B569124
CAS-Nummer: 104411-11-2
Molekulargewicht: 304.375
InChI-Schlüssel: HVDGDHBAMCBBLR-MPBXAEPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac Enterolactone-d6 is the deuterium labeled Enterolactone . It is a bioactive phenolic metabolite known as a mammalian lignan derived from dietary lignans . It has estrogenic properties and anti-breast cancer activity .


Molecular Structure Analysis

The molecular formula of rac Enterolactone-d6 is C18H12D6O4 . Its molecular weight is 304.37 .

Wissenschaftliche Forschungsanwendungen

Estrogen Receptor Activation

Enterolactone, a metabolite of dietary lignans, activates estrogen receptor-mediated transcription, showing a preference for ERalpha. This activation is mediated by the ER ligand binding domain and can be influenced by antiestrogen treatment. In vivo studies in mice demonstrate tissue-specific estrogen-responsive gene expression and physiological effects like uterine stromal edema (Penttinen et al., 2007).

Impact on Serum Enterolactone Concentration

Oral antimicrobials significantly lower serum enterolactone concentration, possibly due to their pronounced impact on the intestinal microflora. This finding highlights the importance of gut microflora in lignan metabolism and the potential influence of antimicrobials on enterolactone levels (Kilkkinen et al., 2002).

Association with Coronary Events

Higher serum concentrations of enterolactone are associated with a reduced risk of acute coronary events. This association supports the hypothesis that plant-dominated, fiber-rich foods, which are precursors to enterolactone, may lower the risk of coronary heart disease (Vanharanta et al., 1999).

Effects on Prostate Cancer Risk

Enterolactone does not appear to significantly impact prostate cancer risk. A study evaluating serum enterolactone concentrations in relation to prostate cancer did not find supportive evidence for a protective role of high circulating enterolactone against the disease (Stattin et al., 2002).

Role in Inhibiting Cancer Cell Growth

Enterolactone inhibits IGF-1-induced activation of the IGF-1R signaling pathway in prostate cancer cells, which is critical for their growth and progression. This inhibition results in decreased proliferation and migration of cancer cells, suggesting a potential role for enterolactone in cancer treatment (Chen et al., 2009).

Radiosensitizing in Breast Cancer

Enterolactone acts as a radiosensitizer for breast cancer cells, enhancing their sensitivity to radiation therapy. It impairs DNA repair and increases radiation-induced apoptosis, suggesting its potential as a component in combined therapy for breast cancer (Bigdeli et al., 2016).

Wirkmechanismus

Target of Action

rac Enterolactone-d6 is a deuterium-labeled version of Enterolactone . Enterolactone is a bioactive phenolic metabolite known as a mammalian lignan derived from dietary lignans . It has estrogenic properties and exhibits anti-breast cancer activity .

Mode of Action

Enterolactone acts as a radiosensitizer for human breast cancer cell lines . It works by impairing DNA repair and increasing apoptosis (programmed cell death) . This means that it makes cancer cells more susceptible to radiation therapy by preventing the cells from repairing the DNA damage caused by the radiation. Additionally, it promotes the programmed death of these cells .

Biochemical Pathways

Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell lines . This modulation reverts the TGF-β-induced epithelial-mesenchymal transition . The epithelial-mesenchymal transition is a process that is often activated during cancer metastasis, where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells. By reverting this process, Enterolactone helps to inhibit the metastasis of cancer cells .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Enterolactone’s action is the increased sensitivity of human breast cancer cell lines to radiation therapy . This is achieved through the impairment of DNA repair and the promotion of apoptosis in these cells . Additionally, it inhibits the metastasis of cancer cells by reverting the TGF-β-induced epithelial-mesenchymal transition .

Safety and Hazards

Rac Enterolactone-d6 is a controlled product and may require documentation to meet relevant regulations . It is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapours/spray .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac Enterolactone-d6 involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": ["Deuterated benzene", "Deuterated acetic anhydride", "Deuterated hydrochloric acid", "Deuterated sodium hydroxide", "Deuterated 4-hydroxyphenylacetic acid"], "Reaction": [ "The first step involves the acetylation of deuterated 4-hydroxyphenylacetic acid with deuterated acetic anhydride in the presence of deuterated hydrochloric acid as a catalyst.", "The resulting intermediate is then treated with deuterated sodium hydroxide to form the corresponding deuterated phenolate salt.", "The deuterated benzene is then added to the reaction mixture, and the mixture is heated under reflux conditions to form the deuterated enterolactone-d6.", "The product is then purified using chromatography techniques to obtain the final product." ] }

CAS-Nummer

104411-11-2

Produktname

rac Enterolactone-d6

Molekularformel

C18H18O4

Molekulargewicht

304.375

IUPAC-Name

(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D

InChI-Schlüssel

HVDGDHBAMCBBLR-MPBXAEPNSA-N

SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Synonyme

Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6;  trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6;  HPMF-d6;  trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac Enterolactone-d6
Reactant of Route 2
rac Enterolactone-d6
Reactant of Route 3
rac Enterolactone-d6
Reactant of Route 4
rac Enterolactone-d6
Reactant of Route 5
rac Enterolactone-d6
Reactant of Route 6
rac Enterolactone-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.